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HIF-1 alpha (556-574) -

HIF-1 alpha (556-574)

Catalog Number: EVT-10989230
CAS Number:
Molecular Formula: C101H152N20O34S2
Molecular Weight: 2256.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hypoxia-inducible factor 1 alpha (HIF-1 alpha) is a crucial transcription factor that plays a significant role in cellular responses to low oxygen levels (hypoxia). The specific fragment HIF-1 alpha (556-574) is a 19-amino acid peptide that is part of the larger HIF-1 alpha protein, which is essential for regulating gene expression related to oxygen homeostasis and angiogenesis. This fragment has been identified as critical for its interaction with the von Hippel-Lindau protein, an E3 ubiquitin ligase that targets HIF-1 alpha for degradation under normoxic conditions .

Source and Classification

HIF-1 alpha is primarily derived from human cells and functions as a master regulator in the response to hypoxia. It belongs to the family of basic helix-loop-helix transcription factors and is classified under hypoxia-inducible factors, which are essential for cellular adaptation to fluctuating oxygen levels. The specific fragment HIF-1 alpha (556-574) is synthesized through recombinant methods or solid-phase peptide synthesis for research purposes .

Synthesis Analysis

Methods

The synthesis of HIF-1 alpha (556-574) can be achieved through two primary methods:

  1. Recombinant Expression: This involves cloning the gene encoding the fragment into an expression vector, followed by transformation into a suitable host organism such as Escherichia coli. The protein can then be purified using affinity chromatography techniques.
  2. Solid-Phase Peptide Synthesis: This method allows for the direct chemical synthesis of the peptide using automated synthesizers. The process involves sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to yield the final product .

Technical Details

In recombinant expression, specific constructs such as pET-28a(+) are used, and purification typically involves nickel-affinity chromatography due to the presence of histidine tags in the construct. For solid-phase synthesis, careful control over reaction conditions and purification steps is crucial to obtain high-purity peptides .

Molecular Structure Analysis

Structure

The molecular structure of HIF-1 alpha (556-574) consists of a sequence of 19 amino acids that includes critical proline residues necessary for its interaction with von Hippel-Lindau protein. The specific sequence is pivotal for its function in oxygen sensing and binding stability .

Data

While detailed structural data on the fragment itself may not be extensively characterized, studies indicate that the proline at position 564 plays an essential role in binding to von Hippel-Lindau protein, influencing its stability and degradation pathway under varying oxygen levels .

Chemical Reactions Analysis

Reactions

HIF-1 alpha (556-574) participates in several biochemical reactions, primarily involving hydroxylation by prolyl hydroxylases. This post-translational modification is critical for regulating its stability and activity:

  1. Hydroxylation Reaction: The enzyme prolyl hydroxylase modifies specific proline residues in HIF-1 alpha, which facilitates its binding to von Hippel-Lindau protein under normoxic conditions. This reaction requires molecular oxygen and 2-oxoglutarate as cofactors .

Technical Details

The hydroxylation process is sensitive to cellular oxygen levels; under hypoxic conditions, HIF-1 alpha remains unmodified, allowing it to accumulate and activate target genes involved in adaptive responses .

Mechanism of Action

Process

The mechanism of action of HIF-1 alpha (556-574) involves its stabilization in low oxygen environments. When oxygen levels drop:

  1. Stabilization: The fragment evades hydroxylation, preventing its recognition by von Hippel-Lindau protein.
  2. Transcription Activation: Stabilized HIF-1 alpha translocates to the nucleus where it dimerizes with HIF-1 beta and binds to hypoxia-responsive elements in target genes, initiating their transcription.

Data

Research indicates that this process leads to the expression of over 200 genes involved in metabolic adaptation, angiogenesis, and cell survival during hypoxic stress .

Physical and Chemical Properties Analysis

Physical Properties

HIF-1 alpha (556-574) is typically characterized by:

  • Molecular Weight: Approximately 2 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

The chemical properties include:

  • Stability: The peptide is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or extreme pH.
  • Reactivity: The presence of reactive side chains allows for potential modifications or conjugations for experimental applications .
Applications

HIF-1 alpha (556-574) has several scientific uses:

  • Research Tool: It serves as a model peptide for studying hypoxia signaling pathways.
  • Drug Development: Understanding its interactions can lead to therapeutic strategies targeting diseases associated with hypoxia, such as cancer and ischemic conditions.
  • Biomarker Studies: Its expression levels can be indicative of cellular responses to hypoxia in various tissues .

This comprehensive analysis highlights the significance of HIF-1 alpha (556-574) within biological systems responding to oxygen fluctuations, providing insights into its potential applications in biomedical research.

Molecular Interactions and Binding Mechanisms

Structural Determinants of von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Recognition

The von Hippel-Lindau tumor suppressor protein (von Hippel-Lindau) functions as the substrate recognition component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factor 1 alpha (hypoxia-inducible factor 1 alpha) for oxygen-dependent proteasomal degradation. The molecular recognition between von Hippel-Lindau and hypoxia-inducible factor 1 alpha occurs through a precisely defined interface within the oxygen-dependent degradation domain (556-574) of hypoxia-inducible factor 1 alpha. This interaction exemplifies a sophisticated mechanism of oxygen sensing in eukaryotic cells, where post-translational modification creates a specific binding epitope for von Hippel-Lindau complex engagement [1] [2].

Table 1: Key Residues in Hypoxia-Inducible Factor 1 Alpha (556-574) Critical for von Hippel-Lindau Recognition

Residue PositionAmino AcidFunctional RoleConsequence of Mutation
Proline 564ProlineHydroxylation siteAbolishes von Hippel-Lindau binding, stabilizes hypoxia-inducible factor 1 alpha
Leucine 562LeucineLXXLAP motif anchorDisrupts hydrophobic core, reduces binding affinity
Alanine 565AlanineLXXLAP motifPerturbs local conformation
Leucine 566LeucineHydrophobic packingDecreases complex stability
Tyrosine 565TyrosineHydrogen bondingCompromises interface stability

Critical Role of Proline 564 in Oxygen-Dependent Degradation Domain Functionality

Proline 564 serves as the molecular linchpin for oxygen-dependent degradation domain functionality. Under normoxic conditions, hypoxia-inducible factor prolyl hydroxylase enzymes (specifically prolyl hydroxylase domain-containing protein 2) catalyze the stereospecific hydroxylation of the C4 atom in the Proline 564 pyrrolidine ring. This hydroxylation event, requiring molecular oxygen, ferrous iron, and 2-oxoglutarate as co-substrates, generates a high-affinity binding epitope recognized by the β-domain of von Hippel-Lindau. The hydroxyl group establishes direct hydrogen bonds with conserved residues in von Hippel-Lindau, notably with Histidine 115 and Serine 111, while the hydrophobic pyrrolidine ring docks into a complementary pocket formed by Tryptophan 88, Histidine 115, and Tyrosine 98. This interaction generates a binding affinity (Kd ≈ 1-5 μM) sufficient for productive complex formation within cellular environments [1] [3] [7]. Mutational substitution of Proline 564 with alanine (P564A) completely abrogates hydroxylation and von Hippel-Lindau binding, leading to constitutive stabilization of hypoxia-inducible factor 1 alpha even under normoxic conditions, highlighting its indispensable role [1] [2].

Conformational Dynamics of the LXXLAP Motif in von Hippel-Lindau Complex Docking

The conserved leucine-X-X-leucine-alanine-proline (LXXLAP, residues 561-566) motif encompassing Proline 564 exhibits significant conformational plasticity essential for productive von Hippel-Lindau engagement. Nuclear magnetic resonance and crystallographic analyses reveal that the hydroxylated Proline 564-containing peptide adopts a polyproline type II helical conformation upon binding to von Hippel-Lindau. This structural transition positions Leucine 562 and Leucine 566 within a hydrophobic groove on the von Hippel-Lindau surface, stabilized by van der Waals interactions with Tryptophan 88, Phenylalanine 91, and Tyrosine 98. Alanine 565 acts as a structural pivot, enabling the sharp turn necessary for optimal positioning of the hydroxyproline moiety. Molecular dynamics simulations demonstrate that the β2-β3 loop region of von Hippel-Lindau (residues 103-107) undergoes induced-fit conformational changes, tightening around the peptide and burying approximately 750 Ų of solvent-accessible surface area. This dynamic adaptation creates a highly specific binding interface, explaining the stringent sequence requirements of the oxygen-dependent degradation domain [3] [7].

Mutagenesis Studies Disrupting von Hippel-Lindau Binding and Implications for Proteasomal Degradation

Systematic mutagenesis of hypoxia-inducible factor 1 alpha (556-574) has delineated residues critical for von Hippel-Lindau engagement and subsequent proteasomal targeting. Beyond the essential Proline 564 hydroxylation, substitutions at Leucine 562 (e.g., L562A) or Leucine 566 (L566A) reduce von Hippel-Lindau binding affinity by 10-20 fold, as measured by surface plasmon resonance and isothermal titration calorimetry. These mutations impair hydrophobic packing without affecting hydroxylation efficiency. Tyrosine 565 mutations (Y565A/F) disrupt hydrogen bonding networks involving von Hippel-Lindau Serine 111 and Histidine 115, further weakening the interaction. Crucially, any mutation sufficiently reducing binding affinity (Kd > ~50 μM) decouples hypoxia-inducible factor 1 alpha from constitutive ubiquitination, leading to protein stabilization and translocation to the nucleus. There, it dimerizes with hypoxia-inducible factor 1 beta and activates transcription of target genes (e.g., vascular endothelial growth factor, glucose transporter 1, erythropoietin) independently of hypoxia. This fundamental mechanism underlies the oncogenesis in von Hippel-Lindau disease, where inherited von Hippel-Lindau mutations disrupt hypoxia-inducible factor 1 alpha recognition [1] [2] [7].

Comparative Analysis of N-terminal versus C-terminal Oxygen-Dependent Degradation Domains (N-terminal oxygen-dependent degradation domain/C-terminal oxygen-dependent degradation domain)

Hypoxia-inducible factor 1 alpha contains two distinct oxygen-dependent degradation domains: the N-terminal oxygen-dependent degradation domain (approximately residues 401-426) and the C-terminal oxygen-dependent degradation domain (residues 556-574). While both domains contain conserved LXXLAP motifs (Proline 402 and Proline 564) and are capable of mediating von Hippel-Lindau-dependent degradation, they exhibit significant differences in regulation, prolyl hydroxylase isoform selectivity, and structural dynamics [8].

Table 2: Comparative Features of Hypoxia-Inducible Factor 1 Alpha N-terminal oxygen-dependent degradation domain and C-terminal oxygen-dependent degradation domain

FeatureN-terminal oxygen-dependent degradation domain (residues ~401-426)C-terminal oxygen-dependent degradation domain (residues 556-574)
Core LXXLAP MotifMPFASLAPYIPMDDQTLLDLEMLAPYIP
Critical ProlineProline 402Proline 564
Primary Targeting PHDProlyl hydroxylase domain-containing protein 3 > Prolyl hydroxylase domain-containing protein 2Prolyl hydroxylase domain-containing protein 2 > Prolyl hydroxylase domain-containing protein 1
Hydroxylation EfficiencyLower (~5-fold less than C-terminal oxygen-dependent degradation domain)Higher
Structural ContextPartially solvent-exposedWithin structured loop near C-terminus
Regulatory Phosphorylation SitesSerine 403Tyrosine 565

Substrate Selectivity of Prolyl Hydroxylase Isoforms (Prolyl hydroxylase domain-containing protein 1–3) for Oxygen-Dependent Degradation Domain Domains

The three major prolyl hydroxylase domain-containing proteins exhibit distinct preferences for the N-terminal oxygen-dependent degradation domain versus C-terminal oxygen-dependent degradation domain substrates. Prolyl hydroxylase domain-containing protein 2 demonstrates the highest activity towards the C-terminal oxygen-dependent degradation domain (Proline 564), with kinetic studies revealing a Km ≈ 10-15 μM and kcat ≈ 5 min⁻¹ for peptides encompassing residues 556-574. This efficiency stems from extensive interactions between prolyl hydroxylase domain-containing protein 2's catalytic domain and the C-terminal oxygen-dependent degradation domain, particularly involving a mobile β-loop in prolyl hydroxylase domain-containing protein 2 that encapsulates the substrate. Prolyl hydroxylase domain-containing protein 1 also preferentially targets the C-terminal oxygen-dependent degradation domain but with approximately 3-fold lower catalytic efficiency. In contrast, Prolyl hydroxylase domain-containing protein 3 shows a marked preference (≈10-fold) for hydroxylating Proline 402 within the N-terminal oxygen-dependent degradation domain. This isoform selectivity arises from differences in the substrate-binding tunnels: prolyl hydroxylase domain-containing protein 3 possesses a more constrained tunnel accommodating the N-terminal oxygen-dependent degradation domain's unique MPFASLAPYIPMDD sequence, while prolyl hydroxylase domain-containing protein 2 efficiently binds the QTLLDLEMLAPYIP motif of the C-terminal oxygen-dependent degradation domain. Cellular redundancy exists, however, as knockdown of single prolyl hydroxylase domain-containing proteins only partially stabilizes hypoxia-inducible factor 1 alpha, requiring combined inhibition to achieve maximal stabilization [3] [8].

Dynamic Interactions Involving β2/β3 Loop and C-terminal Regions in Oxygen-Dependent Degradation Domain Recognition

The structural plasticity of the C-terminal oxygen-dependent degradation domain, particularly within its β2/β3 loop region (residues 559-567), significantly influences its recognition by both prolyl hydroxylase domain-containing proteins and von Hippel-Lindau. Crystal structures of prolyl hydroxylase domain-containing protein 2 bound to hypoxia-inducible factor 1 alpha (556-574) reveal that residues Glutamate 560, Leucine 562, and Aspartate 563 within the β2/β3 loop form complementary electrostatic and hydrophobic interactions with a groove on prolyl hydroxylase domain-containing protein 2's surface, positioning Proline 564 optimally within the catalytic pocket. This loop adopts a distinct conformation compared to its structure in the von Hippel-Lindau-bound state. Furthermore, the C-terminal region downstream of Proline 564 (residues 565-574), while not directly involved in prolyl hydroxylase domain-containing protein 2 binding, becomes crucial for von Hippel-Lindau engagement. Following hydroxylation, the conserved Tyrosine 565 and Methionine 567 residues stabilize the von Hippel-Lindau-bound conformation through hydrogen bonding and hydrophobic packing. The extreme C-terminus (Isoleucine 572, Proline 573) contributes additional binding energy through van der Waals contacts with von Hippel-Lindau's β-domain. This bipartite recognition mechanism—initial hydroxylation-dependent docking via hydroxyproline 564 and Leucine 562/Leucine 566, followed by stabilization through C-terminal interactions—ensures high-fidelity oxygen-dependent degradation domain recognition. This dynamic is exploited by scaffold proteins like phospholipase D1 and LIM domain-containing protein 1, which facilitate multiprotein complex assembly (prolyl hydroxylase domain-containing protein 2-hypoxia-inducible factor 1 alpha-von Hippel-Lindau) to enhance degradation efficiency under normoxia [3] [4] [7]. (Note: Figure 1 would depict structural models of C-terminal oxygen-dependent degradation domain bound to prolyl hydroxylase domain-containing protein 2 versus von Hippel-Lindau, highlighting conformational changes, based on PDB structures 4PKY and 4WQH)

Properties

Product Name

HIF-1 alpha (556-574)

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C101H152N20O34S2

Molecular Weight

2256.5 g/mol

InChI

InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18-,22-,53+,54+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,82+/m1

InChI Key

AIEACJWERUSQII-YTZRQEGJSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

[H][C@@]1(CN([C@@H]([C@]1([H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)[2H]

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